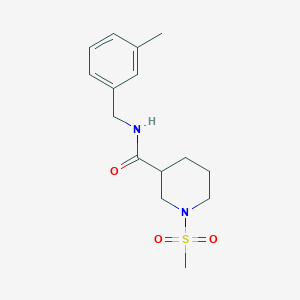![molecular formula C18H21N3O2 B6010452 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide, also known as ADP-ribosylhydrolase 3 (ARH3) inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has shown potential in various applications, including cancer treatment, neurodegenerative diseases, and DNA repair mechanisms.
Mechanism of Action
The mechanism of action of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide involves the inhibition of ARH3, which leads to the accumulation of ADP-ribose, a byproduct of ADP-ribosylation. The accumulation of ADP-ribose leads to the activation of PARP1, a protein involved in DNA repair mechanisms. Activation of PARP1 leads to the formation of PAR chains, which recruit DNA repair proteins to the site of DNA damage, leading to efficient DNA repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells and sensitize them to chemotherapy. It has also been found to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, it has been found to enhance DNA repair mechanisms, leading to efficient DNA repair.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments include its potent inhibitory activity towards ARH3, its ability to induce DNA damage in cancer cells, and its ability to enhance DNA repair mechanisms. However, the limitations include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the research on 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide. These include the development of more efficient synthesis methods, the determination of its efficacy and safety in vivo, the identification of its potential targets and mechanisms of action, and the exploration of its potential in combination with other drugs in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine its potential in other cellular processes, such as chromatin remodeling and transcriptional regulation.
Synthesis Methods
The synthesis of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide involves a series of chemical reactions that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylpropionamide in the presence of triethylamine to obtain 3-{4-[(dimethylamino)carbonyl]phenyl}-N,N-dimethylpropanamide. The final step involves the reaction of 3-{4-[(dimethylamino)carbonyl]phenyl}-N,N-dimethylpropanamide with aniline in the presence of potassium carbonate to obtain this compound.
Scientific Research Applications
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide has shown potential in various scientific research applications. It has been found to be a potent inhibitor of ARH3, which is an enzyme involved in the regulation of ADP-ribosylation, a post-translational modification of proteins. ADP-ribosylation plays a crucial role in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. Dysregulation of ADP-ribosylation has been linked to various diseases, including cancer and neurodegenerative diseases.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(phenylcarbamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIARBBQYADHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![8-bromo-N-(2,6-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010436.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![methyl 2-[({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetyl)amino]benzoate](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
